1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of an allyl-substituted hydrazine with a suitable nitrile or amidine. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as an antifungal, antiviral, and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antifungal or anticancer activity .
Comparison with Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
- N-(Prop-2-en-1-yl)acetamide
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
Uniqueness: 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-prop-2-enyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H8N4/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2,(H2,6,8) |
InChI Key |
BKDXKMFCDVSUKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=N1)N |
Origin of Product |
United States |
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